molecular formula C12H16ClF3N2O2 B3366049 2,2,2-trifluoroethyl N-{3-[(dimethylamino)methyl]phenyl}carbamate hydrochloride CAS No. 1311315-71-5

2,2,2-trifluoroethyl N-{3-[(dimethylamino)methyl]phenyl}carbamate hydrochloride

Cat. No. B3366049
CAS RN: 1311315-71-5
M. Wt: 312.71
InChI Key: ZEHXNLLCQXFGTB-UHFFFAOYSA-N
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Description

This compound, also known as 2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate , has a molecular weight of 228.21 . It is typically stored at room temperature and is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15F3N2O2/c1-13(2)5-3-4-12-7(14)15-6-8(9,10)11/h3-6H2,1-2H3,(H,12,14) . This indicates the molecular structure of the compound, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 228.21 . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

1. Synthesis of Complex 2,2,2-Trifluoroethyl Fatty Acid Esters A series of complex 2,2,2-trifluoroethyl fatty acid esters were synthesized by the reaction of fatty acids and phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 . The reaction at room temperature without any other additive provided the corresponding 2,2,2-trifluoroethyl esters in up to quantitative yield .

Tolerance of Functional Groups

The conjugated carbon–carbon double bonds, the unprotected hydroxyl group, and the amido functionalities in the substrates are all tolerated in the reaction . This shows the versatility of the compound in various reactions.

Green Chemistry

Compared to the known synthetic methods, advantages of this reaction include mild conditions, good functional group tolerance, and without using harsh and toxic condensation agents . This allows for a green, facile, and efficient way to 2,2,2-trifluoroethyl fatty acid esters .

Direct 2,2,2-Trifluoroethylation of Indoles

Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization has been reported . The methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .

Hydrogenation of 2,2,2-Trifluoroethyl Trifluoroacetate

Hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate catalyzed by anionic tris-phosphine ruthenium hydride complex has been reported . This shows the compound’s potential in hydrogenation reactions.

Preparation of Dimethyl (3,3,3-Trifluoro-2,2-Dihydroxypropyl)Phosphonate

2,2,2-Trifluoroethyl trifluoroacetate has been used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate . This indicates its use in the synthesis of phosphonate compounds.

Safety and Hazards

This compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-[(dimethylamino)methyl]phenyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2.ClH/c1-17(2)7-9-4-3-5-10(6-9)16-11(18)19-8-12(13,14)15;/h3-6H,7-8H2,1-2H3,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHXNLLCQXFGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)NC(=O)OCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-{3-[(dimethylamino)methyl]phenyl}carbamate hydrochloride

CAS RN

1311315-71-5
Record name Carbamic acid, N-[3-[(dimethylamino)methyl]phenyl]-, 2,2,2-trifluoroethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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